

## Application Notes and Protocols for Flomoxef Administration in Pediatric Clinical Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Flomoxef** administration in pediatric clinical studies, summarizing key quantitative data, experimental protocols, and visualizing essential workflows and relationships.

#### **Quantitative Data Summary**

The following tables summarize the pharmacokinetic parameters and clinical outcomes of **Flomoxef** in pediatric populations as reported in various clinical studies.

# Table 1: Pharmacokinetic Parameters of Flomoxef in Pediatric Patients



Dosage at (mg/kg)	dministr tion oute	Number of Patients	Cmax (µg/mL)	T1/2 (hours)	6-hr Urinary Excretion Rate (%)	Referenc e
10 In	' Drip fusion 30 min)	-	30.3 ± 4.5	0.734 ± 0.196	72.3	[1]
10 IV	' Bolus	5	-	-	-	[2]
20 IV	' Bolus	7	35.3	0.75	71.9	[3]
20 In	' Drip fusion 80 min)	-	51.0	0.97 (β- phase)	-	[4]
20 In	' Drip fusion 80 min)	3	-	0.96 (β- phase)	95.5	[5]
20 In	' Drip fusion 30 min)	-	54.3 ± 9.7	0.628 ± 0.185	69.3	[1]
20 IV	' Bolus	-	-	0.66 (β- phase)	76.5	[6]
	' Drip fusion (1	-	21.5 - 27.5 (at 1 hr)	0.61 - 0.83 (β-phase)	-	[7]
20 IV	' Bolus	-	56.7 - 90.2 (at 3-10 min)	1.22 (β- phase)	66.7 - 69.8	[7]
30 IV	' Bolus	-	-	-	-	[8]
40 IV	' Bolus	4	77.7	0.95	65.1	[3]



40	IV Drip Infusion (30 min)	3	87.4 ± 18.35	0.70 ± 0.27	53.4 ± 6.1	[9]	
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Cmax: Maximum serum concentration; T1/2: Half-life; IV: Intravenous

# Table 2: Clinical Efficacy of Flomoxef in Pediatric Infections



Indication	Number of Patients	Daily Dosage (mg/kg)	Efficacy Rate (%)	Bacteriologi cal Elimination Rate (%)	Reference
Various Bacterial Infections	25	50 - 138 (divided 3-4 times)	100	90.6	[3]
Various Bacterial Infections	26	-	92	85	[10]
Various Bacterial Infections	28	39 - 152	68	83	[4]
Various Bacterial Infections	24	-	100	-	[9]
Various Bacterial Infections	17	61.9 - 87.2 (divided 3-4 times)	94.1	-	[6]
Various Bacterial Infections	38	-	97.4	-	[5]
Various Bacterial Infections	30	-	92	80	[1]
Neonatal Bacterial Infections	52	12.4 - 24.9 (every 8-12 hrs)	92.3 (Excellent or Good)	92.9 (in 14 patients)	[11]

## **Experimental Protocols**



The methodologies described in the cited clinical studies for the administration of **Flomoxef** in pediatric patients generally follow a standard framework.

#### **Patient Selection**

- Inclusion Criteria: Pediatric patients (neonates to adolescents) with diagnosed bacterial infections.[11] The types of infections studied include pneumonia, bronchopneumonia, pyothorax, urinary tract infections, tonsillitis, lymphadenitis, cellulitis, and sepsis.[3][4][5][6][9]
   [11]
- Exclusion Criteria: While not always explicitly stated, standard exclusion criteria would likely
  include known hypersensitivity to cephem antibiotics, severe renal impairment (unless
  specifically studied), and concurrent use of other antibiotics that could interfere with the
  evaluation of Flomoxef's efficacy.

#### **Drug Administration**

- Formulation: Flomoxef is administered parenterally.
- Route of Administration: The most common routes are intravenous bolus injection and intravenous drip infusion.[3][4][6][9]
- Dosage and Frequency: Dosing regimens varied significantly across studies, ranging from 39 to 152 mg/kg per day.[4] The total daily dose was typically divided into 3 or 4 administrations.[3][6] In neonates, dosages ranged from 12.4 to 24.9 mg/kg every 8 or 12 hours.[11]

#### **Pharmacokinetic Analysis**

- Sample Collection: Blood samples are collected at predetermined time points following drug administration to measure serum concentrations of Flomoxef. Urine samples are also collected to determine the urinary excretion rate.[3][9]
- Analytical Method: The concentration of Flomoxef in serum and urine is determined using high-performance liquid chromatography (HPLC) or other appropriate bioanalytical methods.
- Parameter Calculation: Key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area



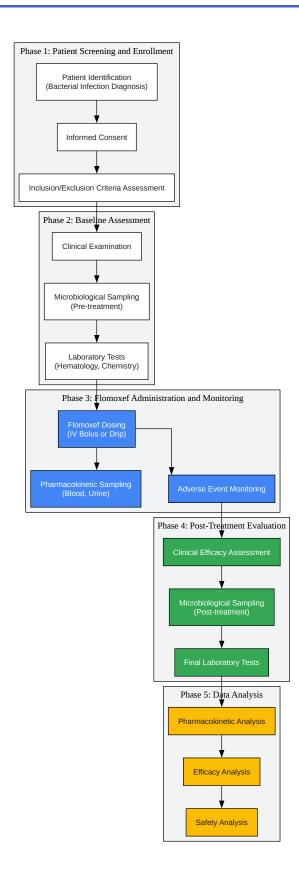
under the concentration-time curve (AUC) are calculated from the concentration-time data.

#### **Efficacy and Safety Evaluation**

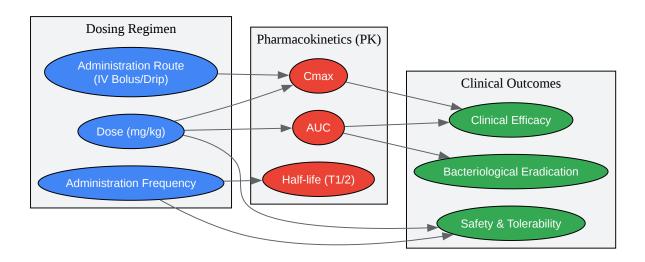
- Clinical Efficacy: The clinical response to treatment is categorized as excellent, good, fair, or poor based on the resolution of clinical signs and symptoms of infection.[4][5]
- Bacteriological Efficacy: The eradication of the causative pathogen is confirmed by microbiological testing of relevant clinical specimens (e.g., blood, urine, sputum) before and after treatment.[3][4]
- Safety Assessment: Patients are monitored for adverse reactions throughout the study period. Laboratory tests, including hematology and blood chemistry, are performed to detect any drug-related abnormalities.[3][6] Common reported adverse events include eosinophilia, thrombocytosis, and transient elevations in liver enzymes.[3] Diarrhea and loose stools have also been noted.[10]

# Visualizations Experimental Workflow for Pediatric Flomoxef Clinical Trials









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